1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
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Overview
Description
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2 and a molecular weight of 276.12 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of the cyclopentyl, iodo, and methyl substituents on the pyrazole ring makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the desired product . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclopentyl-4-chloro-5-methyl-1H-pyrazole: This compound has a chlorine atom instead of an iodine atom, which may result in different reactivity and biological activity.
1-Cyclopentyl-4-bromo-5-methyl-1H-pyrazole: The presence of a bromine atom can also influence the compound’s chemical and biological properties.
1-Cyclopentyl-4-fluoro-5-methyl-1H-pyrazole: The fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclopentyl-4-iodo-5-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFAJKNBLSBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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